molecular formula C11H10N2OS B8527204 1-[4-(2-Amino-thiazol-4-yl)-phenyl]-ethanone

1-[4-(2-Amino-thiazol-4-yl)-phenyl]-ethanone

Cat. No.: B8527204
M. Wt: 218.28 g/mol
InChI Key: XXZBXEWWQMHLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Amino-thiazol-4-yl)-phenyl]-ethanone is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C11H10N2OS/c1-7(14)8-2-4-9(5-3-8)10-6-15-11(12)13-10/h2-6H,1H3,(H2,12,13)

InChI Key

XXZBXEWWQMHLOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-Acetyl-phenyl)-ethanone (8.1 g, 5 mmol), in HOAc (50 mL) at 60° C. was treated with bromine (1 eq., 0.26 mL) dropwise over 10 minutes. After 5 more minutes the reaction was cooled, the acetic acid was removed, ethyl acetate (50 mL) was added and then removed to get drive off the remainder of the acetic acid. The crude bromo ketone was then dissolved in ethanol (30 mL) with NaOAc (1.1 g) and thiourea (1 eq., 375 mg) was added. The suspension was stirred at room temperature for 15 hours. The solvents were removed and the resulting mixture was redissolved in 5 ml of 90% DMF, 10% water with 0.1% TFA and purified by reverse phase HPLC to give the product. MS: 219.1 (M+H−).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
375 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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